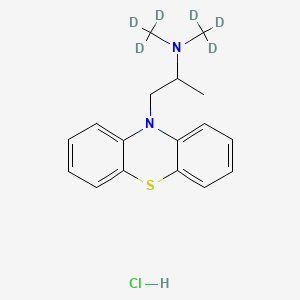

Promethazine-d6 Hydrochloride

Description

Theoretical Underpinnings of Stable Isotope Labeling

The utility of stable isotope labeling is grounded in fundamental chemical and physical principles. The introduction of a heavier isotope like deuterium (B1214612) into a molecule creates a compound that is chemically identical but physically distinguishable due to its increased mass. metsol.com

Deuterium is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope). wikipedia.org The incorporation of deuterium into organic molecules like promethazine (B1679618) can be achieved through various synthetic chemistry techniques. simsonpharma.com These methods range from direct exchange reactions, where labile protons are swapped with deuterium from a source like deuterium oxide (D₂O), to more complex metal-catalyzed hydrogen isotope exchange (HIE) reactions that can introduce deuterium at specific, non-exchangeable positions on the molecule. acs.orgacs.orgrsc.org The synthesis can also start from deuterated precursors, building the final molecule with deuterium already in place. simsonpharma.com For Promethazine-d6 Hydrochloride, the "d6" designation indicates that six hydrogen atoms, specifically on the two N-methyl groups, have been replaced with deuterium atoms. lgcstandards.comsimsonpharma.com

The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This is because the heavier deuterium atom has a lower zero-point vibrational energy, meaning more energy is required to break the C-D bond. scielo.org.mx This phenomenon gives rise to the Kinetic Isotope Effect (KIE) , where a chemical reaction involving the breaking of a C-D bond proceeds at a slower rate than the same reaction involving a C-H bond. scielo.org.mxnih.gov

The KIE has profound implications for research:

Metabolic Research : Drug metabolism often involves the breaking of C-H bonds by enzymes, particularly the cytochrome P450 (CYP) family. plos.org By strategically placing deuterium at a site of metabolic attack, the rate of metabolism at that position can be significantly slowed. nih.govinformaticsjournals.co.in This allows researchers to study complex metabolic pathways and can sometimes be used to reduce the formation of toxic metabolites. acs.orgnih.gov

Analytical Research : While the KIE affects reaction rates, the thermodynamic properties of deuterated and non-deuterated compounds are nearly identical. acs.orgrsc.org This means they behave almost identically in analytical systems like chromatography, but are easily distinguished by mass spectrometry due to their mass difference. This distinction is fundamental to their use as internal standards. clearsynth.com

Principles of Deuterium Incorporation in Organic Molecules

Strategic Advantages of Deuterated Compounds in Advanced Scientific Investigations

The unique properties of deuterated compounds like this compound offer significant advantages in various scientific applications. medchemexpress.com

The primary and most widespread use of this compound is as an internal standard for the quantitative analysis of promethazine in complex biological samples. clearsynth.commdpi.com In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a known quantity of this compound is added to a sample (e.g., blood or tissue) before processing. researchgate.net

Because it is chemically identical to the target analyte (promethazine), the deuterated standard experiences the same loss during sample extraction, preparation, and injection into the analytical instrument. nih.gov However, the mass spectrometer can differentiate between the analyte and the standard based on their mass-to-charge ratio (m/z). nasa.gov By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, analysts can accurately calculate the concentration of promethazine in the original sample, compensating for any experimental variability. clearsynth.comresearchgate.net This method ensures high precision and accuracy, which is critical for pharmacokinetic and forensic studies. clearsynth.comrsc.org

A study on determining promethazine in swine tissues utilized Promethazine-d6 as an internal standard for quantification via LC-MS/MS. mdpi.com The table below shows the specific mass-to-charge ratios used to detect and quantify both the target compound and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (Quantitative) (m/z) | Product Ion (Qualitative) (m/z) |

| Promethazine (PMZ) | 285.2 | 86.2 | 198.1 |

| Promethazine-d6 (PMZ-d6) | 291.2 | 92.0 | 240.3 |

| Data sourced from a study on promethazine analysis in swine tissues. preprints.org |

Biotransformation, or drug metabolism, is the process by which the body chemically modifies drugs. Understanding these pathways is crucial for developing safe and effective therapeutics. acs.org The kinetic isotope effect associated with deuterated compounds provides a powerful tool for this purpose. wikipedia.org

Pharmacokinetics (PK) describes how a drug moves through the body over time (absorption, distribution, metabolism, and excretion). researchgate.net Deuterated compounds are valuable in preclinical PK studies. For instance, by administering a mixture of a deuterated and non-deuterated drug to an animal model, researchers can simultaneously study different administration routes (e.g., oral vs. intravenous). nih.gov The two forms can be distinguished by mass spectrometry, allowing for a highly accurate comparison within the same subject, which reduces inter-individual variability. nih.gov

Furthermore, understanding how deuteration affects a drug's metabolic rate in animal models or in vitro systems can help build more accurate predictive models for human pharmacokinetics. informaticsjournals.co.injuniperpublishers.com By observing the magnitude of the deuterium isotope effect on clearance, researchers can gain insights into the enzymes responsible for metabolism and better anticipate how the drug will behave in humans, refining the drug development process before clinical trials begin. nih.govresearchgate.net

Application in Mechanistic Biotransformation Studies

Overview of Promethazine and its Non-Deuterated Analog in Research Contexts

Promethazine is a first-generation antihistamine belonging to the phenothiazine (B1677639) class of drugs. synthinkchemicals.comnih.gov It is known for its sedative, antiemetic, and anticholinergic properties. synthinkchemicals.compharmaffiliates.com In research settings, promethazine and its non-deuterated form, promethazine hydrochloride, are utilized in a variety of studies. These range from investigations into its therapeutic mechanisms to its potential for other applications. nih.govhcahealthcare.com

General Framework of Promethazine Derivatives in Analytical Standards Research

In the realm of analytical chemistry and pharmaceutical quality control, reference standards are of paramount importance. Promethazine hydrochloride is available as a pharmaceutical secondary standard, which provides a cost-effective and convenient alternative to creating in-house working standards for quality control laboratories and manufacturers. sigmaaldrich.com These standards are certified and traceable to primary pharmacopeial standards from entities like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). sigmaaldrich.com

The use of promethazine hydrochloride as a reference standard is critical for the quantification of the active pharmaceutical ingredient in various formulations, often employing spectroanalytical techniques. sigmaaldrich.com Furthermore, a range of promethazine-related compounds, including impurities and metabolites, are synthesized and used as reference standards. These are essential during drug development, for filing applications like the Abbreviated New Drug Application (ANDA), and for monitoring the quality, stability, and potential genotoxicity of promethazine-containing products. synthinkchemicals.com The availability of well-characterized standards for promethazine and its known impurities, such as Promethazine EP Impurity A, B, C, and D, is crucial for regulatory compliance and ensuring the safety and efficacy of the final drug product. synthinkchemicals.com

Nomenclature and Contextualization of this compound as a Research Material

This compound is the deuterium-labeled form of Promethazine Hydrochloride. medchemexpress.com In this compound, six hydrogen atoms on the two N-methyl groups of the promethazine molecule have been replaced with deuterium atoms. lgcstandards.comsynzeal.com This specific isotopic substitution is what the "d6" in its name signifies.

Table 1: Nomenclature of this compound

| Identifier | Name/Value |

| Chemical Name | N,N-Bis(methyl-d3)-1-(10H-phenothiazin-10-yl)propan-2-amine hydrochloride synzeal.com |

| Synonyms | 1-Phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine hydrochloride lgcstandards.com |

| CAS Number | 1189947-02-1 pharmaffiliates.commedchemexpress.comlgcstandards.com |

| Molecular Formula | C₁₇H₁₄D₆N₂S·HCl or C₁₇H₁₅D₆ClN₂S pharmaffiliates.com |

The primary application of this compound in a research context is as an internal standard for quantitative bioanalytical methods, particularly those using mass spectrometry. mdpi.com When analyzing biological samples (like plasma or urine) for the presence and concentration of promethazine, an internal standard is added at a known concentration to the sample before processing. nih.gov Because this compound is chemically identical to promethazine, it behaves similarly during sample extraction, purification, and the analytical process itself. mdpi.com

However, due to the six deuterium atoms, it has a higher molecular weight than the non-labeled promethazine. pharmaffiliates.com This mass difference allows the mass spectrometer to distinguish between the analyte (promethazine) and the internal standard (this compound). mdpi.com By comparing the detector response of the analyte to that of the known amount of the internal standard, researchers can accurately and precisely quantify the amount of promethazine in the original sample, correcting for any variability or loss during the analytical procedure. nih.govmdpi.com This technique is fundamental in pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and eliminated by the body. nih.gov

Table 2: Chemical Properties of Promethazine and its Deuterated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Promethazine | C₁₇H₂₀N₂S | 284.43 pharmaffiliates.comnih.gov |

| Promethazine Hydrochloride | C₁₇H₂₀N₂S·HCl | 320.88 sigmaaldrich.com |

| This compound | C₁₇H₁₄D₆N₂S·HCl | 326.92 pharmaffiliates.comlgcstandards.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPDBLUZJRXNNZ-HVTBMTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189947-02-1 | |

| Record name | 1189947-02-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Promethazine D6 Hydrochloride As a Reference Standard in Analytical Chemistry

Establishment and Characterization of Promethazine-d6 Hydrochloride as a Certified Reference Material.aquigenbio.comaxios-research.comsigmaaldrich.com

This compound is a labeled version of Promethazine (B1679618) hydrochloride, a phenothiazine (B1677639) derivative used as a first-generation antihistamine. pharmaffiliates.comsigmaaldrich.com As a certified reference material (CRM), it serves as a high-quality analytical standard. aquigenbio.comsigmaaldrich.com These standards are crucial for a variety of applications in analytical chemistry, including method development and validation, quality control applications, and as a reference in Abbreviated New Drug Applications (ANDA). aquigenbio.comaxios-research.com The certification of this compound as a CRM involves a rigorous process to ensure its quality and reliability for these purposes. sigmaaldrich.com This process includes comprehensive characterization of the material, which is supplied with detailed documentation like a Certificate of Analysis (COA). aquigenbio.comesschemco.comlgcstandards.com The COA provides lot-specific data, ensuring the accuracy of the standard. scbt.com These CRMs are produced and certified under stringent guidelines such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com

Isotopic Purity Assessment Methodologies.scbt.comclearsynth.commdpi.compreprints.org

The isotopic purity of this compound is a critical parameter that defines its quality as a reference standard. scbt.commdpi.compreprints.org Isotopic purity refers to the percentage of the compound that is appropriately labeled with the deuterium (B1214612) isotope. For instance, some commercially available this compound standards have an isotopic purity of 99% or greater. scbt.comscbt.com In one specific example, a standard of this compound was documented to have an isotopic purity of 99.5%. mdpi.compreprints.org

The assessment of isotopic purity is typically performed using mass spectrometry (MS). This technique allows for the differentiation between the deuterated internal standard and the non-labeled analyte of interest, which is essential for accurate measurements. clearsynth.com The mass spectrometer can identify the molecular ion peaks of the target analytes and the internal standard. For Promethazine-d6, the mass-to-charge ratio (m/z) of the molecular ion is 291.3, which is distinct from the m/z of 285.2 for the unlabeled Promethazine. mdpi.comresearchgate.net

The process often involves:

Mass Spectrometry (MS): This is the primary technique used to determine the extent of deuterium incorporation. By analyzing the mass spectrum, scientists can quantify the relative abundance of the deuterated molecule compared to its non-deuterated counterpart and other isotopic variants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS is central, NMR can also be employed to confirm the position of the deuterium labels within the molecular structure, ensuring the correct atoms have been substituted.

A high isotopic purity is crucial to prevent cross-interference between the internal standard and the analyte, which could lead to inaccurate quantification. wuxiapptec.com

Chemical Purity Determination and Related Substances Analysis.scbt.commdpi.commusechem.comfoodriskmanagement.com

The chemical purity of this compound is another cornerstone of its certification. This ensures that the standard is free from impurities that could interfere with analytical measurements. High-Performance Liquid Chromatography (HPLC) is a common method for determining chemical purity. esschemco.comlgcstandards.comorientjchem.org For example, a certificate of analysis for one batch of this compound indicated a purity of 98.7% as determined by HPLC. esschemco.com Other sources cite purities of 98% or greater than 95%. scbt.comscbt.comlgcstandards.com

The analysis of related substances is also a critical part of the characterization process. These substances can be process impurities from the synthesis of this compound or degradation products. A reversed-phase HPLC (RP-HPLC) method has been developed for the determination of related substances in Promethazine hydrochloride. orientjchem.org

Common impurities and related compounds that may be analyzed include:

Promethazine EP Impurity A (Phenothiazine) axios-research.comaxios-research.com

Promethazine EP Impurity B axios-research.comaxios-research.com

Promethazine EP Impurity C axios-research.comaxios-research.com

Promethazine Sulfoxide (B87167) axios-research.comaxios-research.com

Promethazine N-Oxide axios-research.comaxios-research.com

Isopromethazine hydrochloride sigmaaldrich.com

| Parameter | Methodology | Typical Specification |

|---|---|---|

| Isotopic Purity | Mass Spectrometry (MS) | ≥99% |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |

Traceability Protocols for Reference Standards (e.g., USP, EP).mdpi.commusechem.comsigmaaldrich.com

Traceability is a key concept for ensuring that measurements are accurate and comparable across different laboratories and over time. Certified reference materials of this compound often have traceability to primary standards from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). aquigenbio.comaxios-research.comsigmaaldrich.com This traceability is established through a hierarchy of standards, where secondary standards are qualified against primary standards. sigmaaldrich.comsigmaaldrich.com

The European Pharmacopoeia provides reference standards for Promethazine hydrochloride, which can be used in the qualification of secondary or in-house working standards. sigmaaldrich.com This ensures that the analytical results obtained using the this compound CRM are consistent with the requirements of these pharmacopeias. The use of such traceable standards is essential for regulatory compliance in the pharmaceutical industry. axios-research.comaxios-research.com

Application as an Internal Standard in Mass Spectrometry-Based Quantitation.aquigenbio.comaxios-research.comclearsynth.compreprints.orgscbt.comresearchgate.netlgcstandards.comsigmaaldrich.comshimadzu.comhoneywell.comnih.gov

This compound is widely used as an internal standard in quantitative analysis, particularly in methods based on mass spectrometry (MS), such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.compreprints.orgresearchgate.netnih.govcrimsonpublishers.com An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. jove.comchromatographyonline.com

In a typical LC-MS/MS method for the determination of promethazine and its metabolites in biological samples, Promethazine-d6 is used to quantify promethazine and its metabolite, Nor1-PMZ. mdpi.comresearchgate.netnih.gov The use of an internal standard helps to correct for variability during the analytical process, such as sample preparation, injection volume, and instrument response. wuxiapptec.comjove.comchromatographyonline.com

Fundamentals of Internal Standard Calibration in Quantitative Mass Spectrometry.

Internal standard calibration is a technique used to improve the precision and accuracy of quantitative analysis. jove.com The fundamental principle is to compare the response of the analyte to the response of a known amount of an internal standard. chromatographyonline.com

The process involves several key steps:

Addition of Internal Standard: A constant and known concentration of the internal standard (in this case, this compound) is added to all samples, calibration standards, and quality control samples. chromatographyonline.com

Sample Preparation and Analysis: The samples are then subjected to the analytical procedure, which may include extraction, derivatization, and chromatographic separation, followed by detection by mass spectrometry. wuxiapptec.com

Data Analysis: The ratio of the peak area (or height) of the analyte to the peak area of the internal standard is calculated. jove.comchromatographyonline.com A calibration curve is then constructed by plotting this ratio against the concentration of the analyte in the calibration standards. shimadzu.comchromatographyonline.com

Quantification: The concentration of the analyte in the unknown samples is then determined from the calibration curve using the measured peak area ratio. chromatographyonline.com

The response factor (RF) is a key parameter in this method, representing the ratio of the responses of the analyte and the internal standard to their concentrations. jove.com

Advantages of Stable Isotope Labeled Internal Standards over Analogue Internal Standards.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry for several reasons. crimsonpublishers.com They offer significant advantages over analogue internal standards (structurally similar but not isotopically labeled compounds). crimsonpublishers.com

The primary advantages include:

Similar Physicochemical Properties: SIL internal standards have nearly identical chemical and physical properties to the analyte. sigmaaldrich.com This means they behave very similarly during sample preparation, chromatography, and ionization in the mass spectrometer. sigmaaldrich.comcrimsonpublishers.com

Co-elution with Analyte: Because of their similar properties, SIL internal standards typically co-elute with the analyte in chromatographic systems. This is a significant advantage as it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time. foodriskmanagement.com

Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS analysis. clearsynth.commusechem.com Since the SIL internal standard co-elutes and has similar ionization properties, it experiences the same matrix effects as the analyte, allowing for effective correction. musechem.comcrimsonpublishers.com

Improved Accuracy and Precision: By compensating for variations in extraction recovery, injection volume, and matrix effects, SIL internal standards lead to significantly improved accuracy and precision in quantitative results compared to analogue standards. foodriskmanagement.comcrimsonpublishers.com

| Feature | Stable Isotope Labeled Internal Standard (e.g., Promethazine-d6) | Analogue Internal Standard |

|---|---|---|

| Chemical Properties | Nearly identical to analyte | Similar but not identical to analyte |

| Chromatographic Elution | Co-elutes with analyte | Elutes at a different time than analyte |

| Matrix Effect Correction | Excellent, as it experiences the same effects | Less effective, as it may experience different effects |

| Accuracy and Precision | High | Generally lower |

Matrix Effects Compensation and Ion Suppression Mitigation

In quantitative analytical chemistry, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy and reliability of measurements can be significantly compromised by matrix effects. waters.comchromatographyonline.com These effects arise from co-eluting components from the sample matrix (such as plasma, urine, or tissue extracts) that interfere with the ionization of the target analyte in the mass spectrometer's ion source. waters.comuio.no This interference can either decrease the ionization efficiency, known as ion suppression, or increase it, a phenomenon called ion enhancement. waters.comannlabmed.org Both scenarios lead to inaccurate quantification of the analyte.

To counteract these challenges, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in bioanalysis. annlabmed.orgnih.gov this compound serves as an exemplary SIL-IS for the quantification of promethazine. A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes; in this case, six hydrogen atoms in promethazine are replaced with deuterium (²H or D). musechem.comwuxiapptec.com

The fundamental principle behind using a SIL-IS like Promethazine-d6 is that it is chemically and physically almost identical to the unlabeled analyte, promethazine. researchgate.net This similarity ensures that during sample preparation, extraction, and chromatographic separation, the SIL-IS behaves just like the analyte. waters.comwuxiapptec.com Crucially, it is expected to co-elute with the analyte from the liquid chromatography column and experience the same degree of ion suppression or enhancement in the ion source. chromatographyonline.comwuxiapptec.com

By adding a known concentration of Promethazine-d6 to all calibration standards, quality controls, and unknown samples, a ratio of the analyte's peak area to the internal standard's peak area is calculated. wuxiapptec.com Because both compounds are affected proportionally by matrix effects, this ratio remains constant and reliable, even if their absolute signal intensities fluctuate. annlabmed.org This normalization effectively compensates for variations in signal response, thereby mitigating the impact of matrix effects and improving the accuracy, precision, and robustness of the analytical method. musechem.comwuxiapptec.com

One study detailing the determination of promethazine (PMZ) and its metabolites in various swine tissues utilized Promethazine-d6 as the internal standard for the quantification of both promethazine and its metabolite, monodesmethyl-promethazine (Nor₁PMZ). preprints.orgmdpi.comnih.gov The use of the deuterated standard was integral to the method's success, ensuring accurate quantification in complex matrices like muscle, liver, kidney, and fat. nih.gov

Table 1: Properties and Use of this compound as a Reference Standard

| Property | Description | Source |

|---|---|---|

| Chemical Name | N,N-Bis(methyl-d3)-1-(10H-phenothiazin-10-yl)propan-2-amine hydrochloride | synzeal.com |

| Molecular Formula | C₁₇H₁₄D₆N₂S · HCl | synzeal.com |

| Isotopic Label | Deuterium (d6) | preprints.orgmdpi.com |

| Primary Application | Stable Isotope-Labeled Internal Standard (SIL-IS) | annlabmed.orgnih.gov |

| Function | Compensates for matrix effects and ion suppression/enhancement in LC-MS/MS analysis. | waters.comannlabmed.orgmusechem.com |

However, it is important to note that while highly effective, deuterated standards are not always a perfect solution. A phenomenon known as the "deuterium isotope effect" can sometimes cause the SIL-IS to elute slightly earlier from a reversed-phase chromatography column than the unlabeled analyte. waters.comnih.govresearchgate.net If this separation occurs in a region of steep change in matrix effects, the analyte and the internal standard may experience different degrees of ion suppression, which can compromise accuracy. researchgate.netmyadlm.org Despite this potential issue, heavily labeled standards like Promethazine-d6 are widely and successfully used, as demonstrated in validated analytical methods. mdpi.comnih.gov

Table 2: Research Findings on the Use of Promethazine-d6 in Swine Tissue Analysis

| Analyte Quantified with Promethazine-d6 | Matrix | Recovery (%) | Precision (RSD, %) |

|---|---|---|---|

| Promethazine (PMZ) | Muscle, Liver, Kidney, Fat | 81.73 - 107.17 | 1.78 - 10.47 |

| Monodesmethyl-Promethazine (Nor₁PMZ) | Muscle, Liver, Kidney, Fat | 81.73 - 107.17 | 1.78 - 10.47 |

Data sourced from a study on determining promethazine and its metabolites in edible swine tissues, where Promethazine-d6 was used as the internal standard. researchgate.net

Advanced Analytical Methodologies Employing Promethazine D6 Hydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

The development of robust LC-MS/MS methods is essential for the reliable determination of promethazine (B1679618) and its metabolites. Promethazine-d6 hydrochloride is the preferred internal standard for these assays, ensuring the accuracy of quantification. mdpi.comnih.gov Validation of these methods is performed in accordance with established guidelines to demonstrate their suitability for the intended application. orientjchem.org

Chromatographic Separation Optimization for this compound and Related Analytes

Achieving optimal chromatographic separation is a crucial step in LC-MS/MS method development. This involves the careful selection of the stationary phase, mobile phase composition, and other chromatographic parameters to ensure the resolution of promethazine, its metabolites, and the internal standard from endogenous matrix components.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the separation of promethazine and its related compounds. globalscientificjournal.com C18 (octadecyl) columns are widely used as the stationary phase due to their hydrophobicity, which allows for the effective retention and separation of moderately nonpolar compounds like promethazine. mdpi.comnih.govglobalscientificjournal.compreprints.orgresearchgate.netnih.gov The selection of a specific C18 column can be further refined based on particle size, pore size, and surface area to achieve the desired chromatographic performance. For instance, columns with smaller particle sizes (e.g., 1.7 µm or 3.5 µm) can provide higher resolution and faster analysis times, which is characteristic of ultra-performance liquid chromatography (UPLC) systems. mdpi.comnih.govorientjchem.orgpreprints.orgresearchgate.netnih.gov Other stationary phases, such as C8 and phenyl columns, can also be employed to offer alternative selectivity. globalscientificjournal.compreprints.org

A study determining promethazine and its metabolites in swine tissues utilized a Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 μm) for chromatographic separation. mdpi.comnih.gov Another method for the analysis of promethazine hydrochloride employed a BEH C18 symmetry shield column (50 mm x 2.1 mm, 1.7 μm). orientjchem.org The use of a Zorbax Eclipse Plus C18 column (2.1 mm × 100 mm, 3.5 μm) has also been reported for the separation of promethazine and its metabolite in rat plasma. scienceopen.com

Table 1: Examples of Stationary Phases Used in the Analysis of Promethazine and Related Analytes

| Stationary Phase | Column Dimensions | Application | Reference |

| Waters Symmetry C18 | 100 mm × 2.1 mm i.d., 3.5 μm | Determination of promethazine and its metabolites in swine tissues | mdpi.comnih.gov |

| BEH C18 Symmetry Shield | 50 mm x 2.1 mm, 1.7 μm | Quantitative analysis of promethazine hydrochloride | orientjchem.org |

| Zorbax Eclipse Plus C18 | 2.1 mm × 100 mm, 3.5 μm | Simultaneous determination of schisandrin (B1198587) and promethazine with its metabolite in rat plasma | scienceopen.com |

| Agilent TC-C18 | 250 mm × 4.6 mm, 5 µm | Separation of promethazine hydrochloride in pharmaceutical formulations and biological matrices | globalscientificjournal.com |

| Diamonsil C18 | 150 mmx4. 6 mm ID, 5 um | Determination of Promethazine hydrochloride in human plasma and urine | globalscientificjournal.com |

The mobile phase composition plays a pivotal role in controlling the retention and elution of analytes from the chromatographic column. For the analysis of promethazine and its analogs, a mixture of an aqueous buffer and an organic solvent is typically used. The choice of organic solvent, such as acetonitrile (B52724) or methanol (B129727), and the pH of the aqueous buffer are optimized to achieve the best separation. mdpi.comglobalscientificjournal.compreprints.org

Gradient elution is often preferred over isocratic elution as it allows for the separation of compounds with a wider range of polarities in a shorter time. mdpi.comglobalscientificjournal.compreprints.orgscienceopen.com A typical gradient starts with a higher proportion of the aqueous phase to retain the analytes on the column, followed by a gradual increase in the organic solvent concentration to elute the compounds based on their hydrophobicity. mdpi.compreprints.orgscienceopen.com

In a method for determining promethazine and its metabolites in swine tissues, the mobile phase consisted of 0.1% formic acid in water (Phase A) and acetonitrile (Phase B). mdpi.compreprints.orgnih.gov The gradient program started with 10% B, which was held for 1.5 minutes, then increased to 50% B over 5.2 minutes, before returning to the initial conditions. preprints.org Another study utilized a mobile phase of 0.1% formic acid in water and acetonitrile with a different gradient profile for the analysis of promethazine in rat plasma. scienceopen.com

Table 2: Example of a Gradient Elution Program for Promethazine Analysis

| Time (min) | Phase A (%) | Phase B (%) |

| 0.0 - 1.5 | 90 | 10 |

| 1.5 - 6.7 | 90 → 50 | 10 → 50 |

| 6.7 - 7.0 | 50 → 10 | 50 → 90 |

| 7.0 - 8.0 | 10 | 90 |

Adapted from a study on the determination of promethazine and its metabolites in swine tissues. preprints.org

The flow rate of the mobile phase and the column temperature are important parameters that affect the efficiency and speed of the chromatographic separation. A higher flow rate can reduce the analysis time, but it may also lead to a decrease in resolution. Therefore, an optimal flow rate must be determined to balance these factors. For many LC-MS/MS applications involving promethazine, flow rates are typically in the range of 0.3 to 1.0 mL/min. mdpi.comorientjchem.orgglobalscientificjournal.compreprints.orgnih.govorientjchem.org

Column temperature also influences the viscosity of the mobile phase and the kinetics of mass transfer, which in turn affect the separation. Maintaining a constant and elevated column temperature can improve peak shape and reproducibility. orientjchem.orgscienceopen.comorientjchem.org For instance, a study on the quantitative analysis of promethazine hydrochloride maintained the column compartment temperature at 25°C. orientjchem.org Another analysis of promethazine in rat plasma was also conducted at 25°C. scienceopen.com In some cases, higher temperatures, such as 50°C, have been used. nih.gov

Mobile Phase Composition and Gradient Elution Strategies

Mass Spectrometric Detection Parameters

Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection and quantification. The optimization of mass spectrometric parameters is crucial for achieving high sensitivity and selectivity.

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of polar and semi-polar compounds like promethazine and its metabolites by LC-MS/MS. mdpi.compreprints.orgnih.govscienceopen.com ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ in the positive ion mode, which is suitable for the basic nature of promethazine. preprints.org The optimization of ESI source parameters, such as the source temperature and collision gas pressure, is necessary to maximize the signal intensity of the target analytes. preprints.org For example, in the analysis of promethazine and its metabolites in swine tissues, the source temperature was set to 550°C. preprints.org

Multiple Reaction Monitoring (MRM) Transition Optimization for this compound and Metabolites

In LC-MS/MS analysis, Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique used for targeted quantification. This process involves the selection of a specific precursor ion, its fragmentation in the collision cell, and the monitoring of a specific product ion. For this compound and its associated analytes, the optimization of MRM transitions is a critical step in method development.

The molecular ion peak for Promethazine-d6 is identified at m/z 291.3 in positive ion mode. mdpi.comresearchgate.net Through MS/MS scanning, specific precursor-to-product ion transitions are determined to ensure selectivity and sensitivity. For Promethazine-d6, the quantitative and qualitative ion pairs of m/z 92 and 240.3 have been established. mdpi.compreprints.org This deuterated internal standard is used for the quantification of promethazine and its metabolite, monodesmethyl-promethazine (Nor1PMZ). mdpi.comresearchgate.netpreprints.orgresearchgate.net However, it has been found to be unsuitable for the quantification of promethazine sulfoxide (B87167) (PMZSO) due to significant differences in extraction recovery. mdpi.com

The MRM transitions for promethazine and its primary metabolites are also optimized. For promethazine (PMZ), the precursor ion is m/z 285.2, with quantitative and qualitative product ions at m/z 86.2 and 198.1, respectively. mdpi.com For promethazine sulfoxide (PMZSO), the precursor ion is m/z 301.3, yielding product ions at m/z 198.2 and 239.1. mdpi.com For monodesmethyl-promethazine (Nor1PMZ), the precursor ion is m/z 271.3, with product ions at m/z 197.9 and 240.3. mdpi.com

Table 1: MRM Transitions for this compound and Related Compounds

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type |

| Promethazine-d6 (PMZ-d6) | 291.3 | 92 | Quantitative |

| 240.3 | Qualitative | ||

| Promethazine (PMZ) | 285.2 | 86.2 | Quantitative |

| 198.1 | Qualitative | ||

| Promethazine Sulfoxide (PMZSO) | 301.3 | 198.2 | Quantitative |

| 239.1 | Qualitative | ||

| Monodesmethyl-promethazine (Nor1PMZ) | 271.3 | 197.9 | Quantitative |

| 240.3 | Qualitative |

This table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for this compound and its associated analytes, as established in referenced analytical studies.

Declustering Potential and Collision Energy Optimization

To maximize the signal intensity of the selected MRM transitions, the declustering potential (DP) and collision energy (CE) for each compound must be optimized. nih.gov The declustering potential is applied to prevent ion clusters from entering the mass spectrometer, while the collision energy controls the fragmentation of the precursor ion in the collision cell.

The optimization is typically performed by direct infusion of a standard solution of each analyte and the internal standard into the mass spectrometer. nih.gov For this compound, specific optimized values for DP and CE are determined to ensure the most abundant and stable product ion signals are achieved. These optimized parameters are crucial for the sensitivity and reliability of the analytical method. mdpi.compreprints.org

Table 2: Optimized Declustering Potential and Collision Energy

| Compound | Declustering Potential (V) | Collision Energy (eV) |

| Promethazine-d6 (PMZ-d6) | Data not available | Data not available |

| Promethazine (PMZ) | 106 | 25 (for m/z 86.2) / 15 (for m/z 198.1) |

| Promethazine Sulfoxide (PMZSO) | 71 | 23 (for m/z 198.2) / 15 (for m/z 239.1) |

| Monodesmethyl-promethazine (Nor1PMZ) | 91 | 25 (for m/z 197.9) / 15 (for m/z 240.3) |

This table presents the optimized declustering potential and collision energy values for promethazine and its metabolites. While Promethazine-d6 is used as an internal standard, specific DP and CE values were not detailed in the provided search results.

Method Validation Parameters

Once the LC-MS/MS method is developed, it undergoes rigorous validation to ensure its reliability and reproducibility for the intended application. Key validation parameters include linearity, limits of detection and quantification, accuracy, precision, extraction recovery, and matrix effects.

Linearity and Calibration Curve Construction

Linearity is assessed by constructing a calibration curve. mdpi.compreprints.org This involves preparing a series of standard solutions at different concentrations and analyzing them with the developed method. For the analysis of promethazine and its metabolites, blank matrix samples (e.g., swine tissue) are spiked with known concentrations of the analytes and a constant concentration of the internal standard, this compound. mdpi.compreprints.org

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration. A linear regression analysis is then performed on the data. The correlation coefficient (r) or the coefficient of determination (r²) is used to evaluate the linearity of the method. A value greater than 0.99 is generally considered to indicate good linearity. mdpi.comresearchgate.net For instance, in the analysis of swine tissues, promethazine and its metabolites exhibited good linearity within the range of 0.1 µg/kg to 50 µg/kg, with correlation coefficients (r) greater than 0.99. mdpi.comresearchgate.net

Table 3: Linearity and Calibration Curve Data

| Analyte | Linear Range (µg/kg) | Correlation Coefficient (r) |

| Promethazine (PMZ) | 0.1 - 50 | > 0.99 |

| Promethazine Sulfoxide (PMZSO) | 0.1 - 50 | > 0.99 |

| Monodesmethyl-promethazine (Nor1PMZ) | 0.5 - 50 | > 0.99 |

This table summarizes the typical linear ranges and correlation coefficients obtained during the validation of an LC-MS/MS method for the analysis of promethazine and its metabolites using this compound as an internal standard.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.compreprints.org

These values are typically determined by analyzing spiked blank matrix samples at decreasing concentrations. mdpi.com The LOD is often established as the concentration that produces a signal-to-noise ratio (S/N) of at least 3, and the LOQ corresponds to an S/N ratio of 10 or more. mdpi.com In a study on swine tissues, the LOD and LOQ for promethazine and its metabolites were determined to be in the low µg/kg range, demonstrating the high sensitivity of the method. mdpi.compreprints.orgresearchgate.net

Table 4: LOD and LOQ for Promethazine and its Metabolites

| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) |

| Promethazine (PMZ) | Muscle, Liver, Kidney | 0.05 | 0.1 |

| Fat | 0.05 | 0.1 | |

| Promethazine Sulfoxide (PMZSO) | Muscle, Liver, Kidney | 0.05 | 0.1 |

| Fat | 0.05 | 0.1 | |

| Monodesmethyl-promethazine (Nor1PMZ) | Muscle, Liver, Kidney | 0.1 | 0.5 |

| Fat | 0.05 | 0.1 |

This table presents the Limit of Detection (LOD) and Limit of Quantification (LOQ) for promethazine and its metabolites in various swine tissues, as determined by a validated LC-MS/MS method.

Accuracy and Precision (Intra-day, Inter-day) Assessment

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are critical for validating the reliability of an analytical method. mdpi.compreprints.org

Accuracy is typically expressed as the percentage of recovery, while precision is expressed as the relative standard deviation (RSD). These parameters are assessed at different concentration levels (low, medium, and high) within the calibration range. Intra-day precision and accuracy are determined by analyzing replicate samples on the same day, while inter-day precision and accuracy are assessed by analyzing samples on different days. mdpi.compreprints.org For the analysis of promethazine in swine tissues, the average recoveries ranged from 77% to 111%, with precision (RSD) between 1.8% and 11%. researchgate.net The intra-day and inter-day precision for all tissues were below 15%. mdpi.com

Table 5: Accuracy and Precision Data

| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Promethazine (PMZ) | Low, Medium, High | < 15 | < 15 | 77 - 111 |

| Promethazine Sulfoxide (PMZSO) | Low, Medium, High | < 15 | < 15 | 77 - 111 |

| Monodesmethyl-promethazine (Nor1PMZ) | Low, Medium, High | < 15 | < 15 | 77 - 111 |

This table provides a summary of the accuracy and precision data for the analysis of promethazine and its metabolites, demonstrating the method's reliability and reproducibility.

Extraction Recovery and Matrix Effect Evaluation

Extraction recovery and matrix effect are important parameters to evaluate, especially when analyzing complex biological samples. Extraction recovery assesses the efficiency of the sample preparation procedure in extracting the analyte from the matrix. mdpi.com The matrix effect evaluates the influence of co-eluting endogenous components from the matrix on the ionization of the analyte, which can lead to ion suppression or enhancement. mdpi.compreprints.org

Extraction recovery is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. The matrix effect is evaluated by comparing the analyte response in a post-extraction spiked sample to the response of a neat standard solution at the same concentration. In a study analyzing swine tissues, the extraction recoveries for promethazine, Promethazine-d6, and Nor1PMZ were found to be between 60% and 70%. mdpi.com The matrix effects were predominantly negative, indicating signal suppression, with varying degrees depending on the tissue type. mdpi.compreprints.org

Table 6: Extraction Recovery and Matrix Effect

| Compound | Matrix | Extraction Recovery (%) | Matrix Effect |

| Promethazine (PMZ) | Swine Tissues | 60 - 70 | Suppression |

| Promethazine-d6 (PMZ-d6) | Swine Tissues | 60 - 70 | Suppression |

| Monodesmethyl-promethazine (Nor1PMZ) | Swine Tissues | 60 - 70 | Suppression |

| Promethazine Sulfoxide (PMZSO) | Swine Tissues | > 85 | Suppression |

This table summarizes the extraction recovery and observed matrix effects for promethazine and its related compounds in swine tissue analysis.

Selectivity and Specificity Validation

In the validation of analytical methods, selectivity and specificity are paramount to ensure that the detected signal corresponds solely to the analyte of interest, free from interference from other components in the sample matrix. When using this compound as an internal standard (IS), validation procedures are designed to confirm that no endogenous or exogenous materials co-elute or share mass spectral properties with it or the target analyte, promethazine.

The core of selectivity validation involves the analysis of multiple independent sources of the biological matrix (e.g., plasma, urine) to demonstrate the absence of interfering peaks at the retention time and mass-to-charge ratio (m/z) of both promethazine and this compound. Typically, at least six different blank matrix lots are processed and analyzed. The acceptance criterion is that the response of any interfering peak in the blank samples should not exceed 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.

For instance, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, specificity is assessed by monitoring specific ion transitions for both the analyte and the IS. For promethazine, this might be the transition of m/z 285.1 to 86.2, while for this compound, the transition would be m/z 291.1 to 92.2. The distinct mass difference created by the six deuterium (B1214612) atoms provides a high degree of specificity, as naturally occurring substances are highly unlikely to have the same retention time and exact mass transition as the deuterated internal standard. This ensures that the signal from the IS is unique and accurately reflects its concentration, which is crucial for correcting for variations in sample preparation and instrument response.

Stability of this compound in Analytical Solutions and Matrices

The stability of both the analyte and the internal standard under various conditions is a critical component of method validation, ensuring that the concentration does not change from the time of sample collection to the final analysis. This compound, as an internal standard, must exhibit stability comparable to the unlabeled promethazine.

Stability evaluations are typically conducted under several conditions:

Freeze-Thaw Stability: This test assesses the stability of the compound when subjected to repeated freezing and thawing cycles, mimicking sample retrieval and re-analysis. In a study, promethazine in human plasma was found to be stable for at least three freeze-thaw cycles when stored at -20°C and -70°C. Similar stability is expected and verified for this compound.

Bench-Top Stability: This evaluates the stability of the compound in the matrix at room temperature for a period that reflects the typical sample handling and preparation time. For example, promethazine has shown stability in plasma for at least 24 hours at room temperature.

Long-Term Stability: This determines the stability of the compound in the matrix when stored at a specific temperature (e.g., -20°C or -70°C) for an extended duration. Promethazine in plasma has been demonstrated to be stable for at least 6 months when stored at -20°C.

Stock Solution Stability: The stability of this compound in its solvent (e.g., methanol) is tested at both room temperature and refrigerated conditions to ensure the integrity of the standard solutions used for calibration and quality control.

The table below summarizes typical stability findings for promethazine, which are directly relevant to the validation requirements for its deuterated internal standard.

| Stability Test | Condition | Duration | Finding |

| Freeze-Thaw | 3 cycles (-20°C to room temp) | 3 cycles | Stable |

| Bench-Top | Room Temperature | 24 hours | Stable |

| Long-Term | -20°C | 6 months | Stable |

| Post-Preparative | Autosampler (4°C) | 48 hours | Stable |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While less common than LC-MS for promethazine analysis due to the compound's polarity, GC-MS methods have been developed and rely on specific strategies to achieve successful analysis. This compound is an ideal internal standard for these methods.

Derivatization Strategies for Volatility Enhancement

Promethazine contains a polar secondary amine group, which can lead to poor peak shape and adsorption onto active sites within the GC system. To overcome these issues and improve its volatility and thermal stability, a derivatization step is often employed. The most common strategy is silylation.

Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), react with the active hydrogen on the amine group, replacing it with a nonpolar trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the molecule, decreases its boiling point, and minimizes interactions with the GC column, resulting in sharper, more symmetrical peaks and improved sensitivity. The same derivatization reaction occurs for both promethazine and this compound, ensuring they maintain their chromatographic similarity.

GC Column Selection and Temperature Programming

The choice of GC column is critical for the effective separation of the derivatized promethazine from other matrix components. A non-polar or mid-polarity capillary column is typically selected.

Column Type: A common choice is a fused-silica capillary column coated with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms). These columns provide good resolution and thermal stability for a wide range of compounds, including silylated amines.

Temperature Programming: A programmed temperature ramp is essential for achieving good separation and peak shape. The program typically starts at a lower temperature to allow for the focusing of the analytes at the head of the column, followed by a gradual increase in temperature to elute the compounds based on their boiling points. A representative temperature program might be:

Initial temperature: 150°C, hold for 1 minute.

Ramp: Increase at 15°C/minute to 280°C.

Final hold: Hold at 280°C for 5 minutes.

This controlled temperature increase ensures that the TMS-derivatized promethazine and this compound elute as sharp peaks with a reproducible retention time.

Electron Ionization (EI) and Chemical Ionization (CI) Aspects

Once the separated compounds elute from the GC column, they enter the mass spectrometer's ion source.

Application in Metabolic Pathway Elucidation and Pharmacokinetic Studies in Research Models

In Vitro Metabolism Studies Utilizing Promethazine-d6 Hydrochloride

This compound is a deuterated form of promethazine (B1679618), where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it an invaluable tool for in vitro metabolic studies. Its primary role is as an internal standard in analytical techniques like mass spectrometry. Because its chemical and biological behaviors are nearly identical to the non-deuterated promethazine, it co-elutes during chromatography, but its increased mass allows it to be distinguished, ensuring precise and accurate quantification of promethazine and its metabolites in complex biological samples.

Use with Liver Microsomes (e.g., Human, Porcine, Mouse, Rat Liver Microsomes)

Liver microsomes, which are vesicle-like artifacts from the endoplasmic reticulum, are rich in drug-metabolizing enzymes and are a standard model for in vitro drug metabolism research. In these studies, promethazine is incubated with liver microsomes from various species, including humans, pigs, mice, and rats, to explore how it is metabolized. This compound is added to these incubation mixtures, typically as an internal standard, to enable the accurate measurement of the parent drug and the metabolites produced by the microsomal enzymes. Comparing metabolic profiles across different species helps researchers understand potential inter-species variations in drug processing, a critical step in preclinical drug assessment.

Recombinant Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) Enzyme Studies

To pinpoint the specific enzymes responsible for breaking down promethazine, scientists use recombinant enzyme systems. These systems are engineered to express a single type of metabolic enzyme, such as a particular cytochrome P450 (CYP) isoform or a flavin-containing monooxygenase (FMO). By testing promethazine against a panel of these individual enzymes, the specific contributors to its metabolism can be identified. For example, research has shown that CYP2D6 is the main enzyme involved in the 5-sulfoxidation of promethazine, while FMOs and other CYP enzymes play a role in processes like N-demethylation and N-oxidation. Throughout these assays, this compound serves as a reliable internal standard, ensuring the quantitative accuracy of the results.

Identification and Structural Elucidation of Promethazine Metabolites (e.g., Promethazine Sulfoxide (B87167), N-Demethyl Promethazine)

The metabolic breakdown of promethazine leads to various byproducts, most notably promethazine sulfoxide and N-demethyl promethazine. The use of isotopically labeled standards like this compound is crucial for identifying and confirming the structure of these metabolites, particularly when using methods like liquid chromatography-mass spectrometry (LC-MS). The known difference in mass between the deuterated standard and the unlabeled drug allows researchers to filter out signals from the drug and its metabolites from the background noise of the biological sample. This technique has been instrumental in identifying key metabolites such as promethazine sulfoxide, N-demethylpromethazine, and various hydroxylated forms.

Table 1: Key Metabolites of Promethazine

Quantification of Metabolite Formation Rates

Determining the speed at which metabolites are created is a fundamental goal of in vitro metabolism studies. This compound is essential for achieving accurate measurements of these formation rates. By introducing a precise amount of the deuterated standard into the experiment, it acts as a control to correct for any loss of sample during the extraction and analysis phases. This ensures that the final calculated concentrations of the metabolites are highly accurate. This quantitative information is vital for understanding the kinetics of metabolic reactions and for comparing metabolic activity across different enzymes or species.

Investigation of Enzymatic Biotransformation Pathways

By integrating findings from liver microsome and recombinant enzyme studies with metabolite identification, researchers can map out the complete enzymatic biotransformation pathways of promethazine. This comprehensive approach has revealed that promethazine is metabolized through several simultaneous pathways, including S-oxidation, N-demethylation, N-oxidation, and aromatic hydroxylation. The consistent use of this compound as an internal standard underpins the reliability of the quantitative data used to define these intricate metabolic networks.

Table 2: Enzymes Involved in Promethazine Metabolism

Enantioselectivity in Promethazine Metabolism using Deuterated Analogs

Promethazine is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. The metabolism of such drugs can be enantioselective, where one enantiomer is processed differently or at a different rate than the other. Deuterated analogs like this compound are employed in studies to investigate this phenomenon. Using advanced stereospecific analytical techniques, scientists can measure the individual enantiomers of promethazine and its metabolites separately. The deuterated internal standard is critical for the accuracy required in these precise measurements. Research has confirmed that promethazine metabolism is indeed stereoselective, with different enzymes showing preferences for one enantiomer over the other.

Pharmacokinetic Investigations in Non-Human Biological Systems

The study of how a drug moves through and is processed by a living organism is fundamental to drug development. In non-human biological systems, this compound is instrumental in determining the pharmacokinetic profile of promethazine and its metabolites.

Animal models are essential for understanding the absorption, distribution, and elimination of therapeutic compounds. Following administration, promethazine is generally well-absorbed from the gastrointestinal tract and subsequently metabolized by the liver into various compounds, with promethazine sulfoxides and N-demethylpromethazine being the main metabolites found in urine. fda.gov Studies in rats have been conducted to assess its effects, and it has been shown to be non-teratogenic in rat-feeding studies at specific concentrations, although fetal mortality has been observed at higher intraperitoneal doses. fda.govfda.gov

In a notable study investigating promethazine residue in swine, an LC-MS/MS method was developed to determine the distribution of promethazine and two of its major metabolites—promethazine sulfoxide (PMZSO) and monodesmethyl-promethazine (Nor1PMZ)—in various edible tissues. nih.gov In this research, Promethazine-d6 was employed as the internal standard to ensure accurate quantification of promethazine and Nor1PMZ in muscle, fat, kidney, and liver tissues. nih.govresearchgate.net This allows for a detailed understanding of where the parent drug and its metabolites accumulate, a key component of distribution studies. While literature on the complete metabolic profile of promethazine in swine is limited, metabolites like PMZSO and Nor1PMZ are consistently found in other mammals such as humans and rats. mdpi.com

Clearance is a measure of the rate at which a drug is removed from the body. For promethazine, disposition is marked by a high blood clearance (approximately 1.14 L/min) and a large volume of distribution. drugbank.comnih.gov Since less than 1% of a dose is excreted as the unchanged drug in urine, the total body clearance is considered to be almost entirely metabolic clearance. nih.gov This high clearance rate contributes to its low oral bioavailability of only 25%, a result of a significant first-pass metabolism effect in the liver. drugbank.comnih.gov The precise measurement of these clearance parameters in research models is heavily reliant on robust bioanalytical methods, which often use deuterated internal standards like this compound to quantify the parent drug accurately. nih.gov

Determining the systemic exposure to a drug and its metabolites is crucial for understanding its potential effects. This compound is used as an internal standard to quantify the concentration of promethazine and its metabolites in various biological matrices. mdpi.com A study in swine tissues successfully validated a method for the simultaneous determination of promethazine, PMZSO, and Nor1PMZ. nih.gov The use of Promethazine-d6 as an internal standard for the quantification of promethazine and Nor1PMZ yielded high recovery and precision across different tissue types, as detailed in the table below. nih.govpreprints.org However, it was noted that Promethazine-d6 was unsuitable for the quantification of PMZSO due to significant differences in extraction recovery between the two compounds. mdpi.com

| Analyte | Matrix | Recovery Rate (%) | Precision (RSD, %) |

|---|---|---|---|

| Promethazine (PMZ) | Muscle | 81.73 - 103.28 | 1.8 - 11 |

| Promethazine Sulfoxide (PMZSO) | Muscle | 81.73 - 103.28 | 1.8 - 11 |

| Monodesmethyl-promethazine (Nor1PMZ) | Muscle | 81.73 - 103.28 | 1.8 - 11 |

| Promethazine (PMZ) | Liver | 89.10 - 107.17 | 1.8 - 11 |

| Promethazine Sulfoxide (PMZSO) | Liver | 89.10 - 107.17 | 1.8 - 11 |

| Monodesmethyl-promethazine (Nor1PMZ) | Liver | 89.10 - 107.17 | 1.8 - 11 |

| Promethazine (PMZ) | Kidney | 84.30 - 104.30 | 1.8 - 11 |

| Promethazine Sulfoxide (PMZSO) | Kidney | 84.30 - 104.30 | 1.8 - 11 |

| Monodesmethyl-promethazine (Nor1PMZ) | Kidney | 84.30 - 104.30 | 1.8 - 11 |

| Promethazine (PMZ) | Fat | 92.82 - 104.17 | 1.8 - 11 |

| Promethazine Sulfoxide (PMZSO) | Fat | 92.82 - 104.17 | 1.8 - 11 |

| Monodesmethyl-promethazine (Nor1PMZ) | Fat | 92.82 - 104.17 | 1.8 - 11 |

The substitution of hydrogen with deuterium in a drug molecule can significantly alter its pharmacokinetic profile. medchemexpress.com This phenomenon, known as the deuterium kinetic isotope effect, arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. google.com As a result, metabolic processes that involve breaking this bond, often mediated by cytochrome P450 (CYP) enzymes, can be slowed down. mdedge.com

This metabolic deceleration can lead to several observable changes in preclinical models:

Increased Half-Life and Systemic Exposure : By reducing the rate of metabolism, deuteration can prolong the drug's half-life and increase the total systemic exposure (Area Under the Curve or AUC). google.com

Reduced Formation of Metabolites : Deuteration can decrease the formation of certain metabolites, which may be advantageous if those metabolites are toxic or inactive. google.comnih.gov

Metabolic Switching : The metabolic pathway may be redirected towards other sites on the molecule that are not deuterated. google.comnih.gov

The specific impact of deuteration is highly dependent on the position of the deuterium atoms within the molecule. google.com While Promethazine-d6 is primarily used as a non-metabolizing internal standard, the principles of deuteration have been successfully applied to create new therapeutic agents. Deutetrabenazine is the first deuterated drug approved by the FDA, designed to have an improved pharmacokinetic profile compared to its non-deuterated counterpart. nih.govresearchgate.net

Evaluation of Systemic Exposure to Promethazine and its Metabolites in Experimental Systems

Analysis of Promethazine and Metabolites in Various Research Matrices (e.g., Tissue Homogenates, Cell Culture Supernatants)

The accurate quantification of promethazine and its metabolites in complex biological samples is essential for research. This compound is a key reagent in developing sensitive and specific analytical methods for matrices like tissue homogenates. nih.govmdpi.com

A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the determination of promethazine, PMZSO, and Nor1PMZ in swine muscle, liver, kidney, and fat homogenates. nih.gov The procedure involves extracting the analytes from the tissue samples, followed by purification and detection using LC-MS/MS with multiple reaction monitoring (MRM). nih.govresearchgate.net Promethazine-d6 was used as the internal standard for the quantification of promethazine and Nor1PMZ. nih.gov The use of the deuterated standard allows for the establishment of methods with very low limits of detection (LOD) and quantification (LOQ), enabling the measurement of trace amounts of the drug and its metabolites. nih.govresearchgate.net

| Analyte | Matrix | LOD (μg/kg) | LOQ (μg/kg) |

|---|---|---|---|

| Promethazine (PMZ) | Muscle, Liver, Kidney | 0.05 | 0.1 |

| Promethazine Sulfoxide (PMZSO) | Muscle, Liver, Kidney | 0.05 | 0.1 |

| Monodesmethyl-promethazine (Nor1PMZ) | Muscle, Liver, Kidney | 0.1 | 0.5 |

| Promethazine (PMZ) | Fat | 0.05 | 0.1 |

| Promethazine Sulfoxide (PMZSO) | Fat | 0.05 | 0.1 |

| Monodesmethyl-promethazine (Nor1PMZ) | Fat | 0.05 | 0.1 |

This robust methodology, which relies on this compound, is also applicable to other research matrices, including postmortem material and whole blood, for forensic and metabolic studies. nih.govojp.gov

Forensic and Bioanalytical Research Applications: Methodological Perspective

Development of Robust Analytical Methods for Promethazine-d6 Hydrochloride in Forensic Science Research

In forensic science, the development of robust and reliable analytical methods is crucial for the unambiguous identification and quantification of drugs and their metabolites. This compound is an essential tool in this process, primarily utilized as an internal standard in chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). ojp.govmdpi.comnih.gov The incorporation of a stable isotope-labeled internal standard like promethazine-d6 is a cornerstone of high-quality quantitative analysis. aquigenbio.com It compensates for potential analyte loss during sample preparation and for fluctuations in instrument performance, which is particularly important when dealing with complex biological matrices encountered in forensic casework. ojp.gov By monitoring the ratio of the analyte to the internal standard, analysts can achieve high precision and accuracy, a necessity for results that may be presented in legal proceedings. virginia.govnauss.edu.sa

Methodological Design for Trace Analysis of Promethazine (B1679618) and Metabolites in Biological Samples (non-human, research-focused)

The detection of trace amounts of promethazine and its primary metabolites, such as promethazine sulfoxide (B87167) (PMZSO) and monodesmethyl-promethazine (Nor1PMZ), in biological samples requires highly sensitive and specific analytical methods. mdpi.comnih.gov A methodological approach for analyzing these compounds in non-human biological tissues, such as swine muscle, liver, kidney, and fat, has been developed using high-performance liquid chromatography–tandem mass spectrometry (LC–MS/MS). mdpi.com

In this research-focused design, this compound is employed as an internal standard to quantify promethazine and its metabolite, Nor1PMZ. mdpi.comnih.govresearchgate.net The use of an external standard method may be applied for other metabolites like PMZSO. mdpi.comnih.gov The chromatographic separation is typically achieved on a reversed-phase column, such as a C18 column. mdpi.comresearchgate.net Detection and quantification are performed using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. mdpi.comnih.gov This sophisticated design enables the reliable detection and quantification of analytes at very low concentrations, with limits of detection (LOD) and quantification (LOQ) reaching into the parts-per-billion (μg/kg) range. mdpi.comresearchgate.net

| Parameter | Specification |

|---|---|

| Analytical Column | Waters Symmetry C18 (100 mm × 2.1 mm i.d., 3.5 μm) |

| Mobile Phase | 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) |

| Detection Mode | Positive Ion Scan and Multiple Reaction Monitoring (MRM) |

| Internal Standard | Promethazine-d6 (for Promethazine and Nor1PMZ) |

| Quantification Method | Internal Standard Method (for PMZ, Nor1PMZ); External Standard Method (for PMZSO) |

| Analyte | Matrix | LOD (μg/kg) | LOQ (μg/kg) |

|---|---|---|---|

| Promethazine (PMZ) | Muscle, Liver, Kidney | 0.05 | 0.1 |

| Promethazine Sulfoxide (PMZSO) | Muscle, Liver, Kidney | 0.05 | 0.1 |

| Monodesmethyl-promethazine (Nor1PMZ) | Muscle, Liver, Kidney | 0.1 | 0.5 |

| All Analytes | Fat | 0.05 | 0.1 |

Sample Preparation Techniques in Bioanalytical and Forensic Research

Effective sample preparation is a critical step to remove interfering substances from the matrix and to concentrate the analytes of interest before instrumental analysis.

Liquid-liquid extraction is a classic and widely used technique for the isolation of drugs like promethazine from biological fluids. scispace.com The method is based on the differential solubility of the target compound in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For promethazine analysis in serum, a single extraction with a non-polar solvent like hexane (B92381) can be employed. nih.gov In a typical LLE workflow, the internal standard (such as promethazine-d6) is added to the biological sample, followed by the addition of the extraction solvent. medscape.com After vigorous mixing and centrifugation to separate the layers, the organic phase containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in a solvent suitable for the analytical instrument. chromatographyonline.com LLE is valued for its ability to provide clean extracts, which is essential for subsequent analysis by GC/MS or HPLC. scispace.com

Solid-phase extraction is a highly effective and popular technique for sample clean-up and concentration in forensic and bioanalytical toxicology. scispace.comuniv-lyon1.fr It utilizes a solid sorbent material, often packed into a cartridge, to selectively adsorb the analyte from the liquid sample. nih.gov For promethazine analysis, reversed-phase sorbents like C18 are commonly used. univ-lyon1.frnih.gov The process involves conditioning the SPE cartridge, loading the sample, washing the cartridge to remove matrix interferences, and finally eluting the retained promethazine with a small volume of an organic solvent. nih.gov This technique has been successfully applied to extract promethazine from various matrices, including hair, with reported extraction yields of approximately 90%. univ-lyon1.fr SPE is advantageous because it can effectively remove interfering excipients and endogenous compounds, leading to cleaner extracts and more reliable quantitative results. nih.gov

Protein precipitation is a rapid and simple method for preparing biological samples, such as plasma or serum, prior to analysis by liquid chromatography. researcher.lifemdpi.com The goal is to remove large protein molecules that can interfere with the analysis and potentially damage the chromatographic column. mdpi.com This is commonly achieved by adding a precipitating agent, such as an organic solvent like acetonitrile or an acid like trichloroacetic acid or perchloric acid. mdpi.comejbiotechnology.info In one documented procedure, a small volume of sample was treated with methanol (B129727) containing 0.1% formic acid to precipitate proteins before direct injection into the mass spectrometer. ojp.gov While effective and easy to perform, care must be taken as the choice of precipitating agent can sometimes affect analyte stability or recovery. mdpi.com

Solid Phase Extraction (SPE)

Quality Assurance and Quality Control in Forensic Toxicology Methodologies

A stringent quality assurance (QA) and quality control (QC) program is fundamental in forensic toxicology to ensure that analytical results are accurate, reliable, and legally defensible. virginia.govnauss.edu.sa this compound is integral to the QA/QC framework for analytical methods targeting promethazine. mdpi.com As a high-quality reference material, it is used to prepare calibrators and controls, which are analyzed alongside case samples in every analytical batch. ojp.govaquigenbio.com

The validation of a quantitative method involves establishing key performance characteristics, including linearity, precision, accuracy, and sensitivity (LOD/LOQ). mdpi.com QC samples are typically prepared at multiple concentrations (low, medium, and high) to monitor the method's performance across the calibrated range. medscape.com For example, a method might be validated using QC samples with relative standard deviations (RSD) of less than 15%. medscape.com The use of a stable isotope-labeled internal standard like promethazine-d6 is crucial for achieving this level of performance, as it effectively corrects for matrix variability between different samples. ojp.govmdpi.com Forensic laboratory protocols mandate comprehensive documentation, independent data review, and adherence to established standard operating procedures to maintain the integrity of the analytical process from sample receipt to final report. virginia.govscribd.com

| Analyte | Matrix | Average Recovery (%) | Precision (RSD, %) |

|---|---|---|---|

| Promethazine (PMZ) | Muscle, Fat, Liver, Kidney | 77 - 111 | 1.8 - 11 |

| Promethazine Sulfoxide (PMZSO) | Muscle, Fat, Liver, Kidney | 77 - 111 | 1.8 - 11 |

| Monodesmethyl-promethazine (Nor1PMZ) | Muscle, Fat, Liver, Kidney | 77 - 111 | 1.8 - 11 |

Incorporation of this compound for Method Robustness and Reliability

The primary application of this compound in forensic and bioanalytical research is as an internal standard in chromatographic methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). preprints.orgmdpi.comnih.govnih.gov The robustness and reliability of an analytical method are significantly improved by the inclusion of a suitable internal standard, and deuterated analogues like this compound are considered the gold standard for this purpose.

The core principle behind using a stable isotope-labeled internal standard is to account for variations that can occur during sample preparation and analysis. These variations may include inconsistencies in extraction efficiency, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. Because this compound is chemically identical to the analyte of interest (promethazine) but has a different mass due to the deuterium (B1214612) atoms, it behaves similarly during extraction, chromatography, and ionization. caymanchem.com By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, any variations in the mass spectrometer's response will affect both the analyte and the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out these sources of error and leading to more accurate and precise results. preprints.orgmdpi.comnih.govnih.gov